molecular formula C16H15N3O4 B2467654 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide CAS No. 1226440-24-9

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide

Cat. No. B2467654
CAS RN: 1226440-24-9
M. Wt: 313.313
InChI Key: GZASWTAOBFJQSB-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-tumor agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Structural Analysis and Properties

Structural Aspects and Properties of Salt and Inclusion Compounds

Research on isoquinoline derivatives, which share structural similarities with the compound , focuses on their structural aspects and how they interact with other molecules. For example, the study of amide-containing isoquinoline derivatives reveals their ability to form gels and crystalline salts upon treatment with different acids. These compounds also exhibit enhanced fluorescence when forming host–guest complexes, suggesting potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Applications in Synthesis and Medicinal Chemistry

Facile Synthesis of Bioactive Compounds

The compound's structural components suggest relevance in the synthesis of bioactive molecules. For instance, a study describes a high-yielding cyclization process to produce compounds with potential pharmaceutical applications (King, 2007). This indicates that derivatives of "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide" might be valuable in creating new therapeutic agents.

Antitumor Activity of Methoxy-indolo[2,1‐a]isoquinolines

Another study synthesized methoxy-indolo[2,1-a]isoquinolines, testing them for cytostatic activity in vitro against various cancer cell lines. Some derivatives showed significant inhibition of cell proliferation, suggesting that similar compounds, including "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide," could have antitumor properties (Ambros, Angerer, & Wiegrebe, 1988).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-23-13-6-5-10-3-2-4-11(16(10)18-13)17-12(20)9-19-14(21)7-8-15(19)22/h2-6H,7-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZASWTAOBFJQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)CN3C(=O)CCC3=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide

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